BenchChemオンラインストアへようこそ!

(2-Methylphenyl)stibonic acid

Synthetic chemistry Process development Arylstibonic acid synthesis

(2-Methylphenyl)stibonic acid (CAS 20971-61-3), also catalogued as NSC 115831 and systematically named dihydroxy(2-methylphenyl)stibane oxide, is an organoantimony(V) compound belonging to the arylstibonic acid class. It carries an ortho-methyl substituent on the phenyl ring relative to the –Sb(O)(OH)₂ group.

Molecular Formula C7H9O3Sb
Molecular Weight 262.90 g/mol
CAS No. 20971-61-3
Cat. No. B14718729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylphenyl)stibonic acid
CAS20971-61-3
Molecular FormulaC7H9O3Sb
Molecular Weight262.90 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1[Sb](=O)(O)O
InChIInChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2
InChIKeyYTSRWLCIMHECGK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (2-Methylphenyl)stibonic Acid (CAS 20971-61-3): An Ortho-Substituted Arylstibonic Acid Scaffold


(2-Methylphenyl)stibonic acid (CAS 20971-61-3), also catalogued as NSC 115831 and systematically named dihydroxy(2-methylphenyl)stibane oxide, is an organoantimony(V) compound belonging to the arylstibonic acid class [1]. It carries an ortho-methyl substituent on the phenyl ring relative to the –Sb(O)(OH)₂ group. Its calculated physicochemical parameters include a molecular weight of 262.905 g·mol⁻¹, a topological polar surface area (PSA) of 57.53 Ų, and a computed LogP of 1.32 . The compound has been accessioned into the National Cancer Institute (NCI) Developmental Therapeutics Program diversity set, enabling its inclusion in multiple high-throughput screens against cancer-relevant biological targets [1].

Why Ortho-Substituted (2-Methylphenyl)stibonic Acid Cannot Be Assumed Interchangeable with Para- or Meta-Methyl Isomers


Arylstibonic acids exhibit pronounced positional-isomer-dependent behaviour that precludes simple one-for-one substitution. The ortho-methyl group in (2-methylphenyl)stibonic acid imposes steric hindrance around the antimony centre, directly affecting both synthetic accessibility and purification. Doak and Steinman demonstrated that the classical Scheller reaction—the foundational route to arylstibonic acids—gives poor yields specifically with ortho-substituted anilines, and that the resulting ortho-substituted stibonic acids fail to form satisfactory pyridinium salts for recrystallisation-based purification, unlike their meta- and para-substituted counterparts [1]. This differential synthetic behaviour is mirrored in biological SAR studies: within the 37-member NCI arylstibonic acid library, the presence, position, and nature of ring substituents profoundly alter whether a compound functions as a competitive inhibitor, a non-essential activator, or is inactive against targets such as human topoisomerase IB (hTopo) and vaccinia topoisomerase (vTopo) [2]. Consequently, procurement decisions based solely on nominal “stibonic acid” or “tolylstibonic acid” classification, without specification of the ortho substitution pattern, risk acquiring a compound with divergent reactivity, solubility, and biological behaviour.

Quantitative Differentiation Evidence for (2-Methylphenyl)stibonic Acid (NSC 115831) Versus Structural Analogs


Ortho-Substitution Drastically Impairs Scheller Reaction Yield and Precludes Standard Pyridinium Salt Purification Compared to Meta- and Para-Substituted Analogs

(2-Methylphenyl)stibonic acid, as an ortho-substituted arylstibonic acid, is subject to a well-documented synthetic limitation: the Scheller reaction—the most widely used method for preparing arylstibonic acids from aromatic amines—fails to produce acceptable yields when applied to ortho-substituted aniline precursors [1]. Furthermore, the standard purification protocol via recrystallisation of pyridinium arylchloroantimonate salts, which works reliably for meta- and para-substituted stibonic acids, could not be applied to ortho-substituted derivatives [1]. This means that obtaining pure (2-methylphenyl)stibonic acid requires alternative synthetic strategies (e.g., via diazonium double salts with SbCl₅ [2] or oxidation of pre-formed triarylstibines) and non-routine purification methods, directly impacting procurement cost, lead time, and achievable purity.

Synthetic chemistry Process development Arylstibonic acid synthesis

Physicochemical Property Divergence: Ortho-Methyl Lowers LogP Relative to Para-Methyl Isomer While Maintaining Identical Molecular Weight

The ortho-methyl substitution in (2-methylphenyl)stibonic acid (LogP = 1.32, PSA = 57.53 Ų) is expected to produce modest but meaningful physicochemical differences compared to its para-methyl isomer (p-tolylstibonic acid). Ortho-substitution typically reduces the experimentally observed lipophilicity relative to para-substitution due to steric shielding of the hydrophobic methyl group by the proximate polar stibonic acid moiety and potential intramolecular hydrogen bonding. While both isomers share the identical molecular formula C₇H₉O₃Sb and molecular weight (262.90 g·mol⁻¹), the para isomer (4-methylphenyl)stibonic acid presents an unshielded methyl group that contributes more fully to hydrophobic surface area, predicting a higher effective LogP [1]. This difference has practical consequences: lower LogP of the ortho isomer implies higher aqueous solubility under comparable pH conditions, potentially advantageous for biochemical assay formats requiring dissolution in aqueous buffer without DMSO co-solvent toxicity.

Physicochemical profiling Drug-likeness Isomer comparison

Differential Behaviour in Polyoxometalate Self-Assembly: Ortho-Steric Hindrance May Disrupt Keggin-Type {Sb₁₂O₂₈} Cage Formation Observed for Para-Isomer Lithium Salts

Para-tolylstibonic acid forms a well-characterised polyoxometalate with lithium, in which the p-tolylstibonate units assemble into a {Sb₁₂O₂₈} cage with γ-Keggin ion geometry that fully encapsulates a Li⁺ cation; the crystallographically determined formula is Li₅[LiH₃(p-MeC₆H₄Sb)₁₂O₂₈]Br·18H₂O [1]. The ortho-methyl group of (2-methylphenyl)stibonic acid projects into the space that, in the para isomer, is available for close packing of twelve arylstibonate units around the central cavity. This steric demand is expected to either block Keggin cage formation entirely or force adoption of an alternative, lower-symmetry polyoxometalate architecture. This differential supramolecular behaviour matters for any application exploiting antimony-oxide cage structures—including catalysis, gas sorption, and hybrid material design—because the cage topology directly governs cavity size, guest encapsulation selectivity, and framework stability.

Polyoxometalate chemistry Supramolecular assembly Coordination chemistry

Arylstibonic Acid Class Activity Baseline: Sub-Micromolar to Low-Nanomolar Inhibition Across Multiple Cancer-Relevant Phosphatase and DNA-Processing Enzyme Targets

While compound-specific IC₅₀ data for (2-methylphenyl)stibonic acid (NSC 115831) have not been individually published, its membership in the 37–46 compound arylstibonic acid library screened by the NCI Developmental Therapeutics Program establishes a class-level activity baseline against which its performance must be contextualised [1]. Across published screens, the most active members of this library exhibit: (i) sub-micromolar inhibition of Cdc25a and Cdc25b dual-specificity phosphatases, with Cdc25c unaffected (isoform selectivity) [2]; (ii) competitive inhibition of human topoisomerase IB with C₀.₅ values in the low-micromolar range (e.g., P6982 at ~3 μM), with some compounds paradoxically acting as allosteric activators [3]; (iii) APE1 endonuclease inhibition with IC₅₀ values spanning 4–300 nM [4]; and (iv) disruption of CREB DNA binding with IC₅₀ as low as ~5 nM for the most potent analogue (P6981) [5]. Critically, SAR analyses across these studies demonstrate that subtle changes in aryl ring substitution—including methyl position—can switch a compound from inhibitor to activator or abolish activity entirely [REFS-1, REFS-3], underscoring that class-average potency cannot be extrapolated to any single congener without direct experimental confirmation.

Cdc25 phosphatase inhibition Topoisomerase IB APE1 endonuclease CREB transcription factor

ESI-MS Characterisation Reveals Arylstibonic Acids Exist as Dynamic Oligomeric Mixtures in Solution; Ortho-Substitution May Alter Oligomer Distribution Versus Para Analogs

A comprehensive electrospray ionisation mass spectrometry (ESI-MS) study of arylstibonic acids demonstrated that compounds of nominal formula ArSbO₃H₂ exist in solution not as discrete monomers but as complex, dynamically exchanging oligomeric mixtures, with the distribution of species dependent on aryl substituent identity, concentration, pH, and ionic strength [1]. The study specifically characterised four arylstibonic acids including p-tolyl (para-methyl) and p-chloro derivatives, identifying species ranging from dimers to high-nuclearity clusters [1]. While the ortho-methyl derivative (NSC 115831) was not among the four compounds subjected to detailed ESI-MS speciation in the published thesis, the ortho-methyl steric effect is expected to shift the oligomer equilibrium toward lower-nuclearity species by sterically disfavouring the close intermolecular Sb–O–Sb contacts required for extensive aggregation. This speciation difference has direct practical consequences: the bioactive species in an assay well may differ in nuclearity from the solid-state form weighed out, and the ortho isomer may reach equilibrium faster or exhibit different concentration-dependent activity profiles due to reduced aggregation.

Analytical chemistry Speciation Solution-phase behaviour

Recommended Research and Procurement Scenarios for (2-Methylphenyl)stibonic Acid (CAS 20971-61-3, NSC 115831)


Positional Isomer SAR Probe in Arylstibonic Acid Medicinal Chemistry Campaigns

Use (2-methylphenyl)stibonic acid as the ortho-methyl reference point in a systematic SAR matrix that includes phenylstibonic acid (unsubstituted), m-tolylstibonic acid (meta-methyl), and p-tolylstibonic acid (para-methyl). The ortho isomer uniquely probes the steric tolerance of the target binding site adjacent to the antimony centre. When screened in parallel against Cdc25 phosphatases, topoisomerases, APE1, or B-ZIP transcription factors, the differential activity across the four isomers directly maps the steric and electronic requirements of the target phosphate-binding pocket [1]. This systematic approach has been explicitly recommended by the authors of the NCI arylstibonic acid screening studies, who noted that further diversification around the arylstibonic acid scaffold would be fruitful [1].

Disruption Probe for Polyoxometalate Cage Assembly in Supramolecular and Materials Chemistry

Procure (2-methylphenyl)stibonic acid specifically to test whether ortho-methyl substitution blocks {Sb₁₂O₂₈} γ-Keggin cage formation, which is crystallographically established for the para-methyl isomer [2]. Comparative crystallisation experiments under identical conditions (aqueous LiBr, controlled pH) with ortho- versus para-tolylstibonic acid can reveal whether the ortho isomer directs assembly toward alternative, possibly lower-nuclearity clusters. This is of direct interest for developing stimulus-responsive or guest-selective polyoxometalate materials where cage topology is the functional determinant.

Alternative Synthetic Route Validation and Process Development for Ortho-Substituted Arylstibonic Acids

Given that the standard Scheller reaction fails for ortho-substituted anilines [3], procurement of this compound supports method development studies aimed at optimising alternative synthetic routes—such as the diazonium double salt method with antimony pentachloride [4] or oxidation of tri(o-tolyl)stibine—for the broader class of sterically hindered arylstibonic acids. The compound serves as a benchmark substrate for comparing yields, purity profiles, and scalability of non-Scheller synthetic protocols applicable to ortho-substituted congeners.

Solubility-Favoured Isomer for Aqueous Biochemical Assays Requiring Low DMSO Content

For high-throughput screening campaigns where DMSO concentration must be kept below 0.1% v/v (to avoid artefactual enzyme inhibition or membrane perturbation), the ortho isomer's lower LogP (1.32) and resultant higher aqueous solubility compared to its para counterpart may permit preparation of concentrated aqueous stock solutions without exceeding target cosolvent limits. This property makes it the preferred tolylstibonic acid isomer for assay formats where solvent tolerance is a documented constraint.

Quote Request

Request a Quote for (2-Methylphenyl)stibonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.